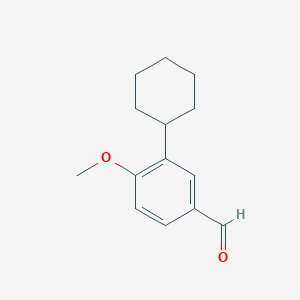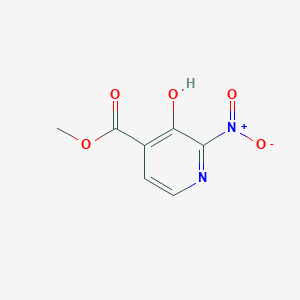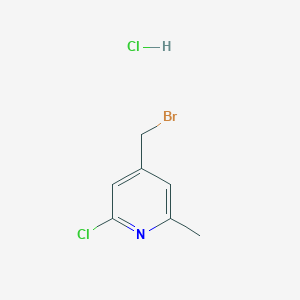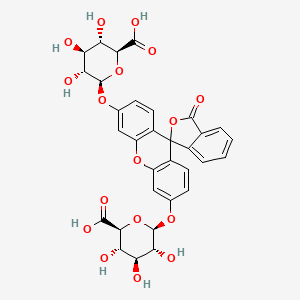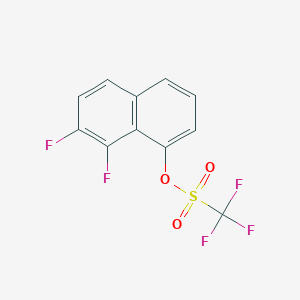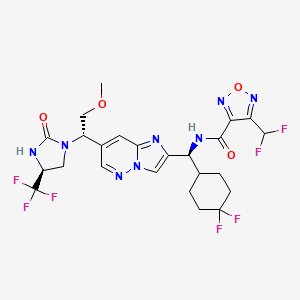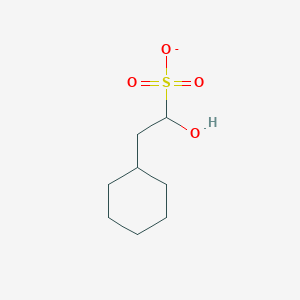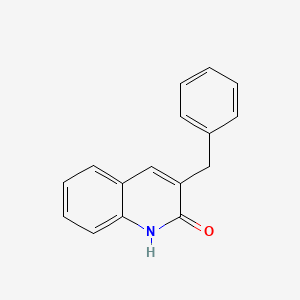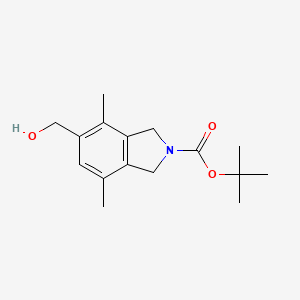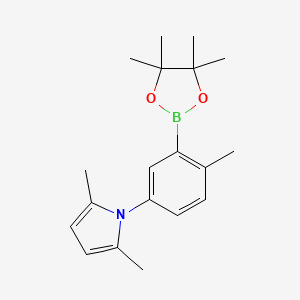
(2-Cyclopropyl-4-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-4-fluorophenyl)methanol is an organic compound characterized by a cyclopropyl group and a fluorophenyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-4-fluorophenyl)methanol typically involves the cyclization of 2-amino-4’-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate under the catalytic action of Zn(OTf)2 . Another method involves the reduction of 2-cyclopropyl-4-(4’-fluorophenyl)quinoline-3-carboxylic acid ester using KBH4 in the presence of MgCl2 .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often incorporate eco-friendly reaction conditions and emphasize high yield and cost-effectiveness. For example, the total mechano-synthesis route, which includes Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and extrusive oxidation Heck coupling, is noted for its scalability and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopropyl-4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted fluorophenyl compounds.
Applications De Recherche Scientifique
(2-Cyclopropyl-4-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Cyclopropyl-4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor of enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase . The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-methanol): This compound shares structural similarities and is used in similar applications.
(2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate): Another related compound with comparable properties.
Uniqueness
(2-Cyclopropyl-4-fluorophenyl)methanol is unique due to its specific combination of cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
(2-cyclopropyl-4-fluorophenyl)methanol |
InChI |
InChI=1S/C10H11FO/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7,12H,1-2,6H2 |
Clé InChI |
ICLXDTCUQRNXGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=CC(=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


